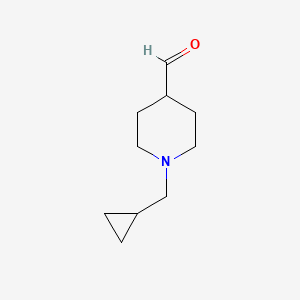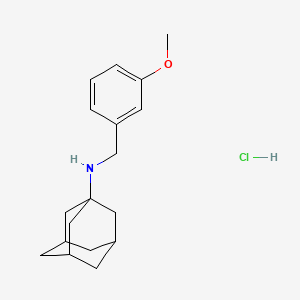
N-(3-methoxybenzyl)adamantan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxybenzyl)adamantan-1-amine hydrochloride (MBAA-HCl) is an organic compound that has been used in various scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. MBAA-HCl is an important tool for scientists in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research.
Scientific Research Applications
Electrochemical Degradation
The electrochemical oxidation of aromatic amines, including structures related to N-(3-methoxybenzyl)adamantan-1-amine hydrochloride, has been studied using boron-doped diamond electrodes. This research, conducted by Pacheco et al. (2011), demonstrates the potential of this method in the effective degradation of these compounds, highlighting its significance in environmental remediation and waste treatment processes (Pacheco, Santos, Ciríaco, & Lopes, 2011).
Crystal Structure Analysis
Research by Ying-Chun Wang (2012) explored the crystal structure of compounds structurally similar to N-(3-methoxybenzyl)adamantan-1-amine hydrochloride. This research contributes to the understanding of molecular interactions and stability, which is vital in the development of pharmaceuticals and material science (Wang, 2012).
Antiviral Activity Determination
The electrophoretic behavior and determination of adamantane derivatives possessing antiviral activity were studied by Reichová et al. (2002). This research is crucial for the development and quality control of antiviral drugs, especially those related to the adamantane family (Reichová, Pazourek, Polášková, & Havel, 2002).
Host-Pathogen Interaction Inhibition
The study by Wu et al. (2017) on the compound 1-adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA) reveals its potential in inhibiting host-pathogen interactions. This compound interferes with late endosomal compartments in mammalian cells, suggesting a novel approach for treating infections (Wu et al., 2017).
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]adamantan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c1-20-17-4-2-3-13(8-17)12-19-18-9-14-5-15(10-18)7-16(6-14)11-18;/h2-4,8,14-16,19H,5-7,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWSMACBQLOKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)adamantan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2700974.png)
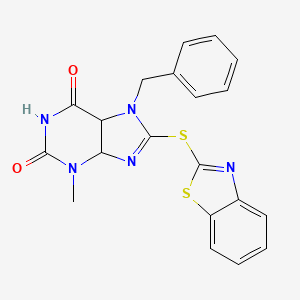

![3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2700982.png)

![3H-spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride](/img/structure/B2700985.png)
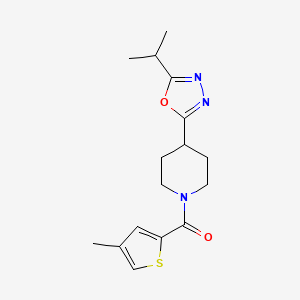

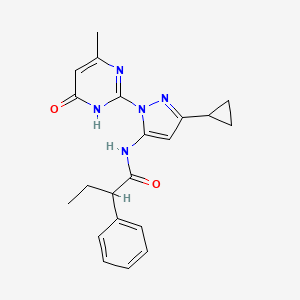
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide](/img/structure/B2700991.png)
![N-{1-[2-(diethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2700992.png)

